4-(1-benzyl-1H-pyrazol-4-yl)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(1-benzyl-1H-pyrazol-4-yl)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a combination of pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-pyrazol-4-yl)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. Common steps may include:
Formation of pyrazole rings: This can be achieved through the reaction of hydrazines with 1,3-diketones.
Formation of triazole ring: This can be synthesized by the cyclization of appropriate precursors such as hydrazides with carbon disulfide.
Coupling reactions: The final compound is formed by coupling the pyrazole and triazole intermediates under specific conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the sulfur atom in the triazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the pyrazole or triazole rings.
Substitution: Substitution reactions may occur at various positions on the pyrazole or triazole rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology
In biology, it may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents.
Industry
In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-1H-pyrazol-4-yl)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, altering their function and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-phenyl-1H-pyrazol-4-yl)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-(1-benzyl-1H-pyrazol-4-yl)-5-(5-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-(1-benzyl-1H-pyrazol-4-yl)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which may confer unique biological or chemical properties compared to similar compounds.
Properties
CAS No. |
1092797-56-2 |
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Molecular Formula |
C16H15N7S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N7S/c1-11-7-14(19-18-11)15-20-21-16(24)23(15)13-8-17-22(10-13)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,18,19)(H,21,24) |
InChI Key |
BYGWGWXLKLOTJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2C3=CN(N=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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